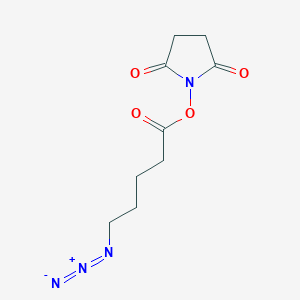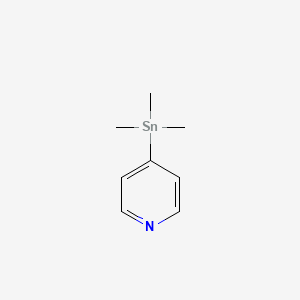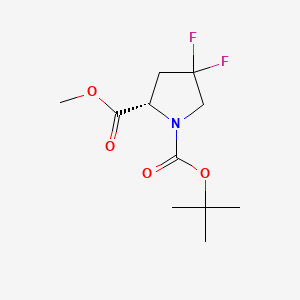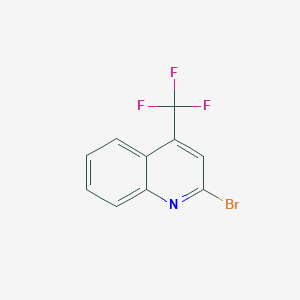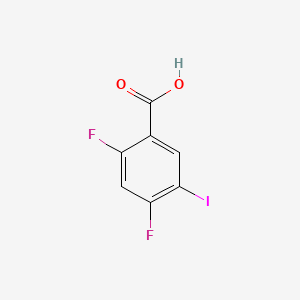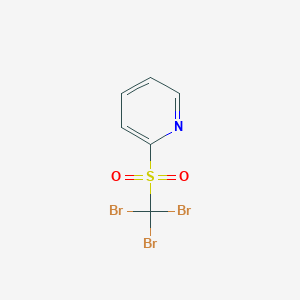
2-((tribromométhyl)sulfonyl)pyridine
Vue d'ensemble
Description
2-Pyridyl Tribromomethyl Sulfone is a useful research compound. Its molecular formula is C6H4Br3NO2S and its molecular weight is 393.88 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Pyridyl Tribromomethyl Sulfone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Pyridyl Tribromomethyl Sulfone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridyl Tribromomethyl Sulfone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Processus de synthèse
La synthèse de la « 2-pyridyl tribromométhyl sulfone » implique l’utilisation de polyéthylène glycol-400 comme catalyseur de transfert de phase dans la réaction de la dichloropyridine et du thiométhoxylate de sodium pour former la 2-méthylthiopyridine avec un rendement élevé de 97,8 % . Les conditions optimales pour cette synthèse sont une température de (80±1) °C, un temps de réaction de 5 heures et un rapport molaire de 2-méthylthiopyridine par rapport au brome de 1 : 6,58 .
Applications potentielles de la recherche
En raison de sa structure chimique et de ses propriétés, la « 2-((tribromométhyl)sulfonyl)pyridine » pourrait avoir des applications potentielles dans :
Synthèse organique : En tant que composé tribromométhylé, elle peut servir d’intermédiaire ou de réactif dans la synthèse de molécules organiques plus complexes.
Chimie médicinale : La fraction pyridine est courante dans de nombreux produits pharmaceutiques, ce qui suggère une utilisation possible dans le développement ou la synthèse de médicaments.
Science des matériaux : La capacité du composé à agir comme catalyseur de transfert de phase indique des applications potentielles dans les processus de synthèse de matériaux.
Chimie computationnelle : Les données du composé peuvent être utilisées dans des programmes de simulation tels qu’Amber ou GROMACS pour des études de modélisation moléculaire .
Malheureusement, sans publications de recherche plus spécifiques ou documents techniques détaillant des applications uniques, cette analyse est limitée aux utilisations potentielles déduites de ses propriétés chimiques connues et de son processus de synthèse. Si vous avez accès à des bases de données ou à des journaux spécialisés, vous pouvez y trouver des informations plus détaillées.
Synthèse de la 2-pyridyl tribromométhyl sulfone | Scientific.Net 59626-33-4|this compound| Ambeed
Propriétés
IUPAC Name |
2-(tribromomethylsulfonyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3NO2S/c7-6(8,9)13(11,12)5-3-1-2-4-10-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCQMXHPNJVPJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)C(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462130 | |
| Record name | 2-(Tribromomethanesulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59626-33-4 | |
| Record name | 2-[(Tribromomethyl)sulfonyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59626-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Tribromomethanesulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyridyl Tribromomethyl Sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient synthetic route for 2-Pyridyl Tribromomethyl Sulfone?
A1: Recent research highlights a two-step synthesis using readily available starting materials. [, ] First, 2-chloropyridine reacts with sodium thiomethoxide in the presence of polyethylene glycol 400 (PEG-400) as a phase transfer catalyst, yielding 2-methylthiopyridine. [] This intermediate is then subjected to oxidation and bromination using sodium hypochlorite and bromine, ultimately producing 2-Pyridyl Tribromomethyl Sulfone. [, ] Optimization studies revealed that a 1:0.18 mass ratio of 2-chloropyridine to PEG-400 and a 1:1.2 molar ratio of 2-chloropyridine to sodium thiomethoxide are ideal for the first step. [] For the second step, a temperature of 80°C for 4 hours with a 1:6.58 molar ratio of 2-methylthiopyridine to bromine resulted in the highest yield (99.6% purity) of the desired product. []
Q2: How is the structure of 2-Pyridyl Tribromomethyl Sulfone confirmed?
A2: The synthesized 2-Pyridyl Tribromomethyl Sulfone was characterized using various spectroscopic techniques. Both studies utilized ¹H NMR, IR spectroscopy, and elemental analysis to confirm the structure of the final product and intermediates. [, ] These analyses provided crucial information about the compound's purity and confirmed the successful incorporation of the desired functional groups.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)
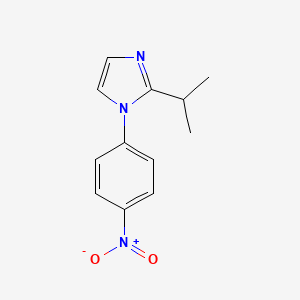

![[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine](/img/structure/B1312162.png)
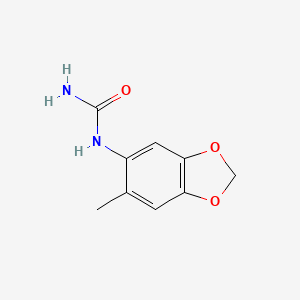
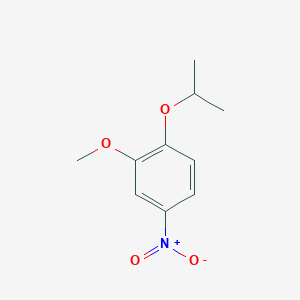
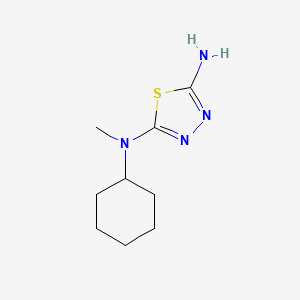

![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1312199.png)
